molecular formula C17H9F4NO2 B1417484 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione CAS No. 937605-08-8

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione

Cat. No. B1417484
M. Wt: 335.25 g/mol
InChI Key: ZESQWZAZSLQDQP-UHFFFAOYSA-N
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Description

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione, also known as FTI-01, is a synthetic compound with potential implications in various fields of research and industry due to its unique set of physical and chemical properties. It has a molecular formula of C17H9F4NO2 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 335.25 g/mol and a monoisotopic mass of 335.056946 Da . The exact structural details are not provided in the search results.


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3 and a boiling point of 402.0±45.0 °C at 760 mmHg . The melting point and flash point are not specified .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • A related compound, 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione, was synthesized and characterized by various analytical techniques, showcasing the potential for similar compounds in synthetic chemistry research (Asiri & Khan, 2011).
  • Anticoagulant Potential :

    • Indane-1,3-dione derivatives have been investigated for their anticoagulant properties. For example, a study synthesized 2-substituted derivatives of indane-1,3-dione and tested them as anticoagulant agents, demonstrating the relevance of this compound class in medicinal chemistry (Mitka et al., 2009).
  • Analgesic and Anti-inflammatory Properties :

    • Indane derivatives, including indan-1,3-dione, have been studied for their potential analgesic and anti-inflammatory properties, indicating a broad range of pharmacological applications (Bachar et al., 2016).
  • Heterocyclic Chemistry Applications :

    • The compound has potential applications in heterocyclic chemistry, as indicated by research on the three-component spiro heterocyclization of related compounds, including indane-1,3-dione (Salnikova et al., 2019).
  • Crystal Structure Analysis :

    • The crystal structures of trifluoromethyl-substituted compounds, including those related to indane-1,3-dione, have been analyzed, contributing to the understanding of molecular geometry and interactions (Li et al., 2005).

Safety And Hazards

While the specific safety and hazards of this compound are not detailed in the search results, related compounds such as 2-Fluoro-5-(trifluoromethyl)phenol are known to be toxic in contact with skin, combustible, and cause skin and eye irritation .

properties

IUPAC Name

2-[[2-fluoro-5-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxyinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F4NO2/c18-13-6-5-9(17(19,20)21)7-14(13)22-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESQWZAZSLQDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=CC(=C3)C(F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134848
Record name 2-[[[2-Fluoro-5-(trifluoromethyl)phenyl]amino]methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione

CAS RN

937605-08-8
Record name 2-[[[2-Fluoro-5-(trifluoromethyl)phenyl]amino]methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione
Reactant of Route 2
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2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione
Reactant of Route 3
2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione
Reactant of Route 4
2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione
Reactant of Route 5
2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione
Reactant of Route 6
2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione

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